(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indole ring system that is fully hydrogenated, making it an octahydro-indole derivative. The presence of an ethylcarbamoyl group and a carboxylic acid functional group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of an indole derivative to form the octahydro-indole core
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Octahydroindole-2-carboxylic acid: A similar compound with a different substituent at the nitrogen atom.
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: Lacks the ethylcarbamoyl group but shares the same core structure.
Uniqueness
The presence of the ethylcarbamoyl group in (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its applications and properties.
Properties
CAS No. |
2173637-89-1 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
78 |
Origin of Product |
United States |
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